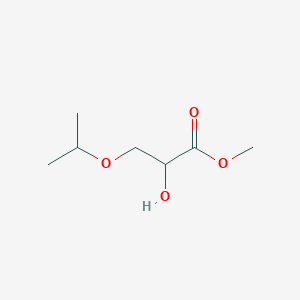

Methyl 2-hydroxy-3-isopropoxypropanoate

Description

Methyl 2-hydroxy-3-isopropoxypropanoate is an ester derivative of propanoic acid featuring a hydroxyl (-OH) group at the C2 position and an isopropoxy (-OCH(CH₃)₂) group at the C3 position. Its molecular formula is C₇H₁₄O₄, with a molecular weight of 162.18 g/mol. The compound’s structure combines polar (hydroxyl) and moderately hydrophobic (isopropoxy) substituents, which may influence its solubility, stability, and reactivity.

Properties

Molecular Formula |

C7H14O4 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-propan-2-yloxypropanoate |

InChI |

InChI=1S/C7H14O4/c1-5(2)11-4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3 |

InChI Key |

IZRXWSJBGBARPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC(C(=O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on Methyl 2-hydroxy-3-isopropoxypropanoate. However, structural analogs and methyl esters referenced in the evidence can be analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity: this compound is a small, branched ester with polar and nonpolar substituents. In contrast, sandaracopimaric acid methyl ester is a diterpene-derived methyl ester with a rigid, hydrophobic backbone typical of resin acids. 3-Methyl-L-tyrosine derivatives are amino acid-based, emphasizing carboxyl and aromatic groups, which differ significantly in reactivity and biological activity compared to the target compound.

Functional Group Impact: The hydroxyl and isopropoxy groups in this compound may enhance solubility in polar solvents compared to purely hydrophobic esters like sandaracopimaric acid methyl ester. However, the isopropoxy group could reduce hydrophilicity relative to unsubstituted hydroxy esters (e.g., methyl lactate). 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one highlights how methoxy and amino groups in cyclic systems can confer psychoactive properties, a feature unlikely in the target compound due to its lack of aromaticity or nitrogen-containing groups.

Applications and Toxicity: While sandaracopimaric acid methyl ester is naturally occurring in plant resins , this compound’s synthetic nature suggests industrial or laboratory use. Toxicity data for the target compound are absent in the evidence, unlike 3-Methyl-L-tyrosine derivatives, which caution incomplete toxicological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.